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Compound of Interest

Compound Name: Urotensin II, mouse acetate

Cat. No.: B15602724 Get Quote

These application notes provide detailed protocols and guidelines for the use of Urotensin II (U-

II), mouse, acetate salt in a variety of cell-based assays. Urotensin II is a potent vasoactive

cyclic peptide and the endogenous ligand for the G-protein coupled receptor, UTR (GPR14). It

plays a role in a wide range of physiological processes, making it a key target for research in

cardiovascular diseases and other conditions.

Product Information and Storage
Product: Urotensin II, Mouse, Acetate

Amino Acid Sequence: H-Ala-Gly-Thr-Ala-Pro-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH

(Disulfide bridge: Cys7-Cys12)

Molecular Formula: C₇₁H₉₄N₁₆O₂₀S₂

Appearance: White lyophilized powder

Purity: ≥95%

Storage: Store lyophilized powder at -20°C. For long-term storage, desiccate and protect

from light. Following reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw

cycles.
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Proper reconstitution of the lyophilized peptide is crucial for experimental success.

Protocol for Reconstituting Urotensin II:

Equilibration: Before opening, allow the vial of lyophilized Urotensin II to equilibrate to room

temperature for at least 20 minutes. This prevents condensation from forming on the powder.

Reconstitution Solvent: Reconstitute the peptide in sterile, nuclease-free water or a buffer

such as phosphate-buffered saline (PBS). For a 1 mM stock solution, add the appropriate

volume of solvent based on the amount of peptide in the vial.

Solubilization: Gently vortex or pipette the solution to ensure the peptide is fully dissolved.

Avoid vigorous shaking, which can cause peptide degradation.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-

protein-binding microcentrifuge tubes. Store these aliquots at -80°C.

Application Notes for Cell Culture
Urotensin II can be used to stimulate endogenous or recombinant UTR in various cell lines.

The optimal concentration and incubation time will vary depending on the cell type and the

specific assay being performed.

Recommended Working Concentrations:

The effective concentration of Urotensin II can range from picomolar to micromolar levels. It is

highly recommended to perform a dose-response curve to determine the optimal concentration

for your specific experimental setup.
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Cell Line Assay Type
Typical EC₅₀ /
IC₅₀

Recommended
Concentration
Range

Reference

Rat Aortic

Smooth Muscle

Cells

Calcium

Mobilization
~0.1 nM

0.01 nM - 100

nM

CHO cells

(recombinant

human UTR)

IP Accumulation ~0.5 nM 0.1 nM - 1 µM

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Cell Proliferation Not specified 1 nM - 100 nM

Human

Cardiomyocytes
Hypertrophy Not specified 10 nM

EC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols
Below are detailed protocols for common cell-based assays involving Urotensin II.

This protocol measures the increase in intracellular calcium concentration following UTR

activation by Urotensin II.

Materials:

Cells expressing UTR (e.g., A7r5, CHO-UTR)

Fluo-4 AM or other calcium-sensitive dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Urotensin II stock solution
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96-well black, clear-bottom microplate

Fluorescence plate reader with an injection system

Protocol:

Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer

on the day of the experiment. Incubate for 24-48 hours.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

Aspirate the culture medium from the wells and add the loading buffer.

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

Washing: Gently wash the cells twice with HBSS to remove excess dye.

Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline

fluorescence reading (Excitation: 485 nm, Emission: 525 nm).

Urotensin II Addition: Inject the desired concentration of Urotensin II into the wells and

immediately begin recording the fluorescence signal over time.

Data Analysis: The change in fluorescence intensity corresponds to the change in

intracellular calcium levels.

This protocol assesses the effect of Urotensin II on cell proliferation or viability.

Materials:

Cells of interest (e.g., HUVECs, vascular smooth muscle cells)

Complete culture medium

Serum-free medium

Urotensin II stock solution

MTS reagent (e.g., CellTiter 96® AQueous One Solution)
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96-well clear microplate

Protocol:

Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and

allow them to adhere overnight.

Serum Starvation: Replace the complete medium with serum-free medium and incubate for

24 hours to synchronize the cells.

Treatment: Prepare serial dilutions of Urotensin II in serum-free or low-serum medium. Add

the different concentrations to the wells and incubate for the desired period (e.g., 24, 48, or

72 hours).

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions

and incubate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Workflows
Urotensin II binding to its receptor (UTR) activates multiple downstream signaling cascades,

primarily through Gαq/11 and Gα12/13 proteins.
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Caption: Urotensin II signaling pathway upon binding to its receptor, UTR.
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Caption: Experimental workflow for a calcium mobilization assay.
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Issue Possible Cause Suggested Solution

No cellular response
Cell line does not express

UTR.

Confirm UTR expression via

RT-qPCR or Western blot. Use

a positive control cell line.

Peptide degradation.

Use freshly prepared aliquots.

Ensure proper storage at

-80°C.

Incorrect concentration.

Perform a dose-response

curve to find the optimal

concentration.

High background signal
Autofluorescence of

compounds or cells.

Check the fluorescence of the

medium and compounds

alone.

Dye overloading.
Optimize dye concentration

and loading time.

Inconsistent results Inconsistent cell numbers.
Ensure even cell seeding and

a healthy, confluent monolayer.

Repeated freeze-thaw cycles

of peptide.

Use single-use aliquots of the

Urotensin II stock solution.

To cite this document: BenchChem. [Application Notes and Protocols: Urotensin II, Mouse,
Acetate in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602724#preparing-urotensin-ii-mouse-acetate-for-
cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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